Quinaldine, 4-amino-3-bromo-, hydrochloride
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Overview
Description
Quinaldine, 4-amino-3-bromo-, hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 3-position, and a hydrochloride salt form. Quinaldine derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinaldine, 4-amino-3-bromo-, hydrochloride typically involves the bromination of quinaldine followed by amination and subsequent conversion to the hydrochloride salt. One common method includes:
Bromination: Quinaldine is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position.
Amination: The brominated quinaldine is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 4-position.
Hydrochloride Formation: The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of quinaldine derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Quinaldine, 4-amino-3-bromo-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinaldine compounds .
Scientific Research Applications
Quinaldine, 4-amino-3-bromo-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinaldine derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinaldine, 4-amino-3-bromo-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine substituents play a crucial role in its biological activity by influencing its binding affinity and selectivity towards target proteins or enzymes. The hydrochloride salt form enhances its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
Quinaldine: A methylated derivative of quinoline.
4-Aminoquinoline: A derivative with an amino group at the 4-position, commonly used in antimalarial drugs.
Uniqueness
Quinaldine, 4-amino-3-bromo-, hydrochloride is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
93336-53-9 |
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Molecular Formula |
C10H10BrClN2 |
Molecular Weight |
273.55 g/mol |
IUPAC Name |
3-bromo-2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6;/h2-5H,1H3,(H2,12,13);1H |
InChI Key |
ZHWTWQRZVCCJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1Br)N.Cl |
Origin of Product |
United States |
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